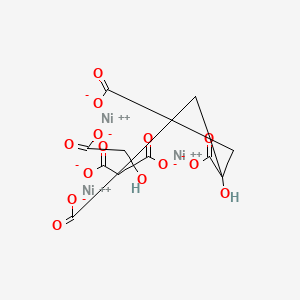
4-chloro-N-(3,4-dichlorophenyl)benzamide
Overview
Description
“4-chloro-N-(3,4-dichlorophenyl)benzamide” is a chemical compound1. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. This compound is used by early discovery researchers1. However, Sigma-Aldrich does not collect analytical data for this product1.
Synthesis Analysis
The synthesis of “4-chloro-N-(3,4-dichlorophenyl)benzamide” is not explicitly mentioned in the available literature. However, related compounds have been synthesized through reactions involving arylamines and acyl chloride compounds2. For instance, 3,5-dichlorobenzoyl chloride has been used as a substrate in the synthesis of various benzamide derivatives2.
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(3,4-dichlorophenyl)benzamide” is not explicitly mentioned in the available literature. However, the structures of related compounds, such as 3,5-dichloro-N-(4-chlorophenyl)benzamide and 3,5-dichloro-N-(2-chlorophenyl)benzamide, have been established by X-ray crystallography2.
Chemical Reactions Analysis
The specific chemical reactions involving “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds have been involved in various chemical reactions. For instance, isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides2.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds have been characterized by nuclear magnetic resonance and infrared spectroscopy2.
Scientific Research Applications
Crystal Structure Analysis
Geometrical Parameters : A theoretical study calculated the geometrical parameters of 4-chloro-N-(3,4-dichlorophenyl)benzamide, comparing them with X-ray diffraction (XRD) structure data. This study highlights the molecule's bond lengths and angles, crucial for understanding its structural properties (Panicker et al., 2010).
Molecular Conformation : Research focusing on similar compounds such as N-(4-Methylphenyl)benzamide and N-(3,4-Dichlorophenyl)benzamide revealed insights into molecular conformations and hydrogen bonding patterns. These studies are vital for understanding how 4-chloro-N-(3,4-dichlorophenyl)benzamide might interact with other molecules (Gowda et al., 2007) (Gowda et al., 2007).
Chemical Synthesis and Properties
Synthesis of Derivatives : A study on the synthesis of thiourea derivatives, including 4-chloro-N-(3,4-dichlorophenyl)benzamide, analyzed their antipathogenic properties. This research is significant for the potential development of new antimicrobial agents (Limban et al., 2011).
Electrophilic Properties : Another study investigated the electrophilic properties of a related compound, 4-chloro-N-(hydroxymethyl)benzamide. Understanding these properties is essential for assessing the reactivity and potential biological interactions of 4-chloro-N-(3,4-dichlorophenyl)benzamide (Overton et al., 1986).
Potential Therapeutic Applications
Antitubercular Activity : Research into novel derivatives of benzamide for antitubercular applications mentioned compounds similar to 4-chloro-N-(3,4-dichlorophenyl)benzamide. This research is pertinent for exploring new treatments for tuberculosis (Nimbalkar et al., 2018).
- study on benzamide derivatives, including those structurally related to 4-chloro-N-(3,4-dichlorophenyl)benzamide, investigated their anticonvulsant activity. This research contributes to the ongoing search for new antiepileptic agents with improved selectivity and lower toxicity (Afolabi et al., 2012).
Safety And Hazards
The specific safety and hazards of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds such as 3,4-Dichlorophenyl isocyanate are known to be irritants for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous4.
Future Directions
The future directions for the research and application of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, the synthesis and characterization of related compounds continue to be areas of active research25.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKGOIHTIKKVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972104 | |
| Record name | 4-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-dichlorophenyl)benzamide | |
CAS RN |
56661-50-8 | |
| Record name | NSC204163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4,4'-TRICHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)







![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)




